molecular formula C8H7BrClFO B8699592 2-Bromo-1-(2-chloroethoxy)-4-fluorobenzene CAS No. 922728-20-9

2-Bromo-1-(2-chloroethoxy)-4-fluorobenzene

Cat. No. B8699592
CAS RN: 922728-20-9
M. Wt: 253.49 g/mol
InChI Key: VUTYOPBLIPXIIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1-(2-chloroethoxy)-4-fluorobenzene is a useful research compound. Its molecular formula is C8H7BrClFO and its molecular weight is 253.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-1-(2-chloroethoxy)-4-fluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1-(2-chloroethoxy)-4-fluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

922728-20-9

Molecular Formula

C8H7BrClFO

Molecular Weight

253.49 g/mol

IUPAC Name

2-bromo-1-(2-chloroethoxy)-4-fluorobenzene

InChI

InChI=1S/C8H7BrClFO/c9-7-5-6(11)1-2-8(7)12-4-3-10/h1-2,5H,3-4H2

InChI Key

VUTYOPBLIPXIIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Br)OCCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of toluene-4-sulfonic acid 2-chloroethyl ester (2.80 g, 11.93 mmol) in anhydrous N,N-dimethylformamide (10 ml) was added 2-bromo-4-fluorophenol (2.73 g, 14.30 mmol), and potassium carbonate (3.30 g, 23.90 mmol). The resulting solution was then heated at 50° C. with stirring for 6 hours. After cooling to room temperature, the reaction mixture was diluted with sodium hydroxide (1M aqueous solution, 30 ml) and tert-butyldimethyl ether (50 ml) was added. The layers were separated and the organic extract was washed with saturated brine solution (30 ml), prior to being dried over anhydrous MgSO4 (s), filtered and evaporated in vacuo. Purification by column chromatography eluting with ethyl acetate:heptane 1:99 to 10:90 afforded the title compound as a colourless oil (1.50 g, 50%).
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
2.73 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two
[Compound]
Name
tert-butyldimethyl ether
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
50%

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